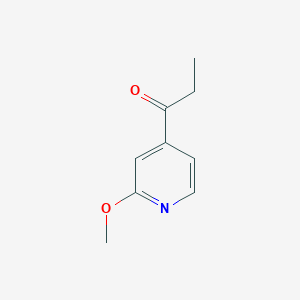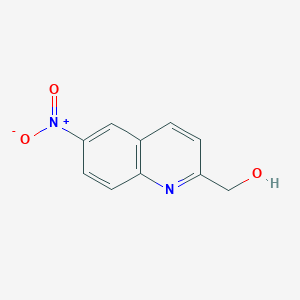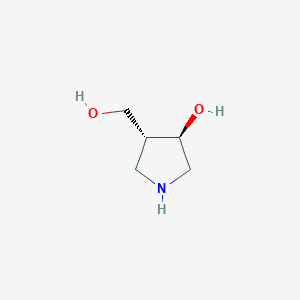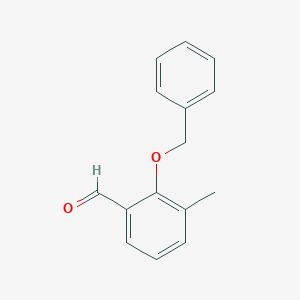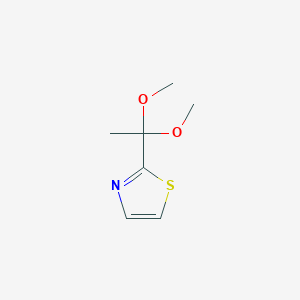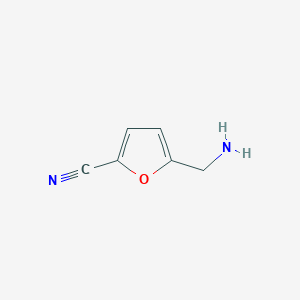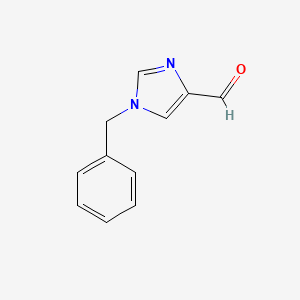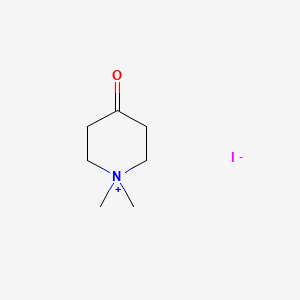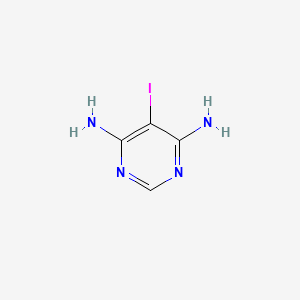
5-Iodopyrimidine-4,6-diamine
Vue d'ensemble
Description
5-Iodopyrimidine-4,6-diamine (IPDA) is an organic compound containing an amine group, an iodopyrimidine ring, and a diamine group. It is a white crystalline solid with a molecular weight of 354.3 g/mol and melting point of 162-164°C. IPDA is a versatile compound used in a variety of scientific applications, including drug development, synthetic chemistry, and biochemistry.
Applications De Recherche Scientifique
1. Chemistry of Pyrimido Pyrimidines
- Application : Pyrimido pyrimidines, which could include “5-Iodopyrimidine-4,6-diamine”, are used in the synthesis of bicyclic [6 + 6] systems .
- Method : The synthesis methods include the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
- Results : The compounds have been applied on a large scale in the medical and pharmaceutical fields .
2. Clinical Application of Diamine Oxidase (DAO)
- Application : The serum level of DAO, which could be related to “5-Iodopyrimidine-4,6-diamine”, is important in diagnosing various diseases .
- Method : The DAO level in the blood is measured, which reflects the integrity and maturation of the small intestinal mucosa .
- Results : Changes in DAO levels have been observed in diverse diseases, and this enzyme has applications in the clinical setting .
3. Antimicrobial Activity
- Application : “5-Iodopyrimidine-4,6-diamine” could potentially be used in the synthesis of antimicrobial agents .
- Method : The compound is synthesized and then tested for its antimicrobial activity .
- Results : The results of such tests would determine the effectiveness of the compound as an antimicrobial agent .
4. Synthesis of Antiviral Compounds
- Application : The Dimroth rearrangement, which could involve “5-Iodopyrimidine-4,6-diamine”, is used in the synthesis of condensed pyrimidines, key structural fragments of antiviral agents .
- Method : The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light . The specific route depends on many factors, including the degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups .
- Results : The rearrangement has been applied to the synthesis of antiviral compounds .
5. Construction of New Biological Components
- Application : Pyrimido pyrimidines, which could include “5-Iodopyrimidine-4,6-diamine”, have been applied on a large scale in the medical and pharmaceutical fields .
- Method : The synthesis methods include the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
- Results : The compounds have been applied on a large scale in the medical and pharmaceutical fields .
6. Synthesis of Nitrosopyrimidines
- Application : “5-Iodopyrimidine-4,6-diamine” could potentially be used in the synthesis of nitrosopyrimidines .
- Method : The compound is synthesized and then tested for its reactivity .
- Results : The results of such tests would determine the effectiveness of the compound as a precursor for nitrosopyrimidines .
7. Synthesis of Antiviral Compounds
- Application : The Dimroth rearrangement, which could involve “5-Iodopyrimidine-4,6-diamine”, is used in the synthesis of condensed pyrimidines, key structural fragments of antiviral compounds .
- Method : The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light . The specific route depends on many factors, including the degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups .
- Results : The rearrangement has been applied to the synthesis of antiviral compounds .
8. Construction of New Biological Components
- Application : Pyrimido pyrimidines, which could include “5-Iodopyrimidine-4,6-diamine”, have been applied on a large scale in the medical and pharmaceutical fields .
- Method : The synthesis methods include the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
- Results : The compounds have been applied on a large scale in the medical and pharmaceutical fields .
9. Synthesis of Nitrosopyrimidines
- Application : “5-Iodopyrimidine-4,6-diamine” could potentially be used in the synthesis of nitrosopyrimidines .
- Method : The compound is synthesized and then tested for its reactivity .
- Results : The results of such tests would determine the effectiveness of the compound as a precursor for nitrosopyrimidines .
Propriétés
IUPAC Name |
5-iodopyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN4/c5-2-3(6)8-1-9-4(2)7/h1H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHLQCSKEMTMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461977 | |
| Record name | 4,6-Pyrimidinediamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodopyrimidine-4,6-diamine | |
CAS RN |
214907-09-2 | |
| Record name | 4,6-Pyrimidinediamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



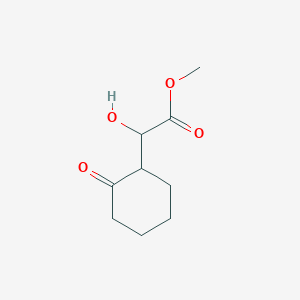
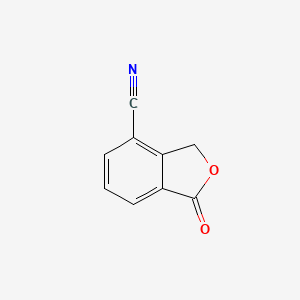
![Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1610243.png)
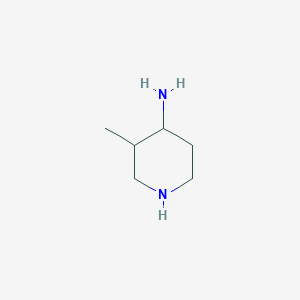
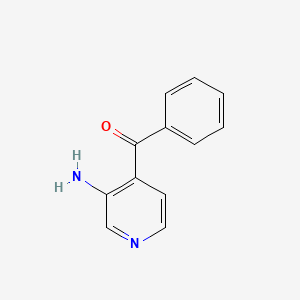
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1610247.png)
